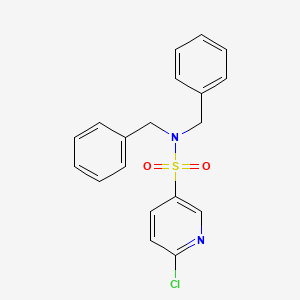
N,N-dibenzyl-6-chloropyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dibenzyl-6-chloropyridine-3-sulfonamide is a chemical compound with the molecular formula C19H17ClN2O2S . It has a molecular weight of 372.87 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom and a sulfonamide group at positions 6 and 3, respectively. The sulfonamide nitrogen is further substituted with two benzyl groups .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.科学的研究の応用
Carbonic Anhydrase Inhibition for Cancer Therapy A primary application of sulfonamide derivatives, including those related to N,N-dibenzyl-6-chloropyridine-3-sulfonamide, is in the inhibition of carbonic anhydrases. These enzymes are associated with various physiological functions and are particularly significant in tumor environments. Sulfonamide compounds have shown potent inhibitory activity against various carbonic anhydrase isozymes, including those expressed in tumors (CA IX). Such inhibitors have potential applications in cancer therapy due to their ability to selectively inhibit tumor-associated carbonic anhydrases without affecting the cytosolic isozymes significantly. For instance, studies have demonstrated that certain sulfonamides exhibit strong inhibitory effects on the membrane-bound, tumor-associated isozyme CA IX, making them candidates for selective cancer therapy applications (Casey et al., 2004); (Ilies et al., 2003).
Antitumor Screens and Gene Expression Analysis Further extending the scope of sulfonamide applications in scientific research, some derivatives have been evaluated in cell-based antitumor screens. These studies aim to identify compounds that can disrupt cancer cell growth through various mechanisms, including the inhibition of tubulin polymerization and cell cycle arrest. Such sulfonamide compounds have progressed to clinical trials, highlighting their potential as therapeutic agents against cancer. Gene expression analyses of these compounds provide insights into their mechanism of action and the cellular pathways they affect, facilitating the development of targeted cancer therapies (Owa et al., 2002).
Inhibition of Mild Steel Corrosion Sulfonamide derivatives also find applications in the field of materials science, particularly in corrosion inhibition. Certain sulfonamide compounds have been tested as inhibitors for mild steel corrosion in acidic media. These studies are crucial for the development of more effective corrosion inhibitors that can protect industrial infrastructure and machinery. The effectiveness of these compounds is often attributed to their ability to form protective films on metal surfaces, thereby reducing the rate of corrosion. Such applications demonstrate the versatility of sulfonamide derivatives beyond biomedicine (Sappani & Karthikeyan, 2014).
作用機序
While the specific mechanism of action for N,N-dibenzyl-6-chloropyridine-3-sulfonamide is not available, sulfonamides in general are known to inhibit bacterial enzyme dihydropteroate synthetase. This enzyme uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .
Safety and Hazards
N,N-dibenzyl-6-chloropyridine-3-sulfonamide is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken while handling this compound .
特性
IUPAC Name |
N,N-dibenzyl-6-chloropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c20-19-12-11-18(13-21-19)25(23,24)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFRVJLBPHIPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

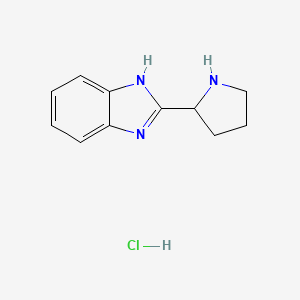
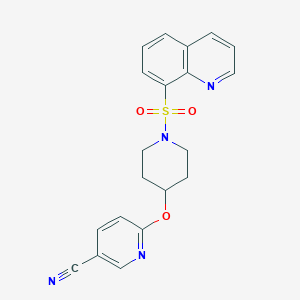
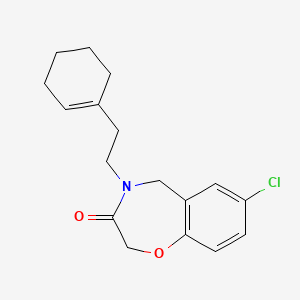
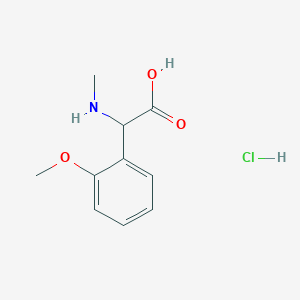
![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2646029.png)
![2,3-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2646031.png)
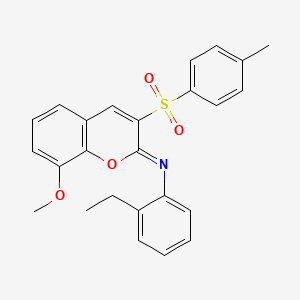
![3-{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2646035.png)
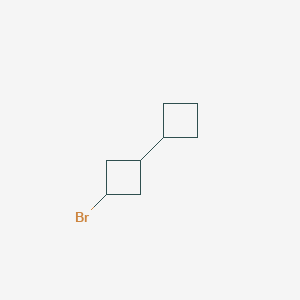
![1-[(2-methyl-1H-indol-4-yl)oxy]-3-piperidino-2-propanol](/img/structure/B2646038.png)
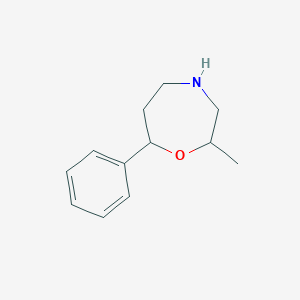
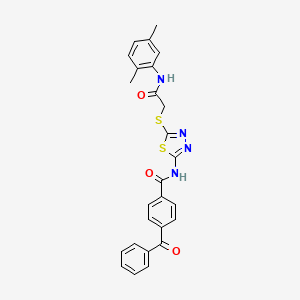
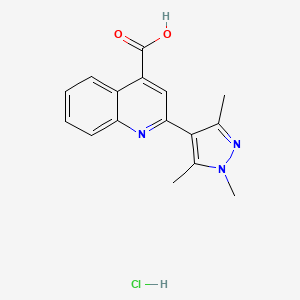
![(2E)-3-[(2,4-dimethoxyphenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2646045.png)